Butane-1,2-diol;butan-1-ol
Description
Structure
2D Structure
Properties
CAS No. |
144437-84-3 |
|---|---|
Molecular Formula |
C8H20O3 |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
butane-1,2-diol;butan-1-ol |
InChI |
InChI=1S/C4H10O2.C4H10O/c1-2-4(6)3-5;1-2-3-4-5/h4-6H,2-3H2,1H3;5H,2-4H2,1H3 |
InChI Key |
LRKPGLNUNYIODV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO.CCC(CO)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Process Development for Butane 1,2 Diol and Butan 1 Ol
Catalytic Production Pathways
Catalytic routes are central to the modern synthesis of both butan-1-ol and butane-1,2-diol, utilizing diverse feedstocks from traditional petrochemical sources to renewable biomass.
The synthesis of butan-1-ol via heterogeneous catalysis is a well-established field, with ongoing innovations aimed at improving catalyst performance and utilizing more sustainable feedstocks like ethanol (B145695).
The hydroformylation of olefins, primarily propene, followed by hydrogenation of the resulting aldehydes, is a major industrial route to butan-1-ol. This process, often referred to as the oxo-process, traditionally uses homogeneous catalysts. However, research has focused on developing heterogeneous systems to overcome separation challenges. mdpi.comnih.gov
Rhodium-based catalysts are highly effective for this transformation. nih.gov When supported on ordered mesoporous silica (B1680970) like FSM-16, rhodium catalysts demonstrate exceptional selectivity towards butanols. For instance, a [RhMo6O18(OH)6]3-/FSM-16 catalyst can achieve a selectivity to n-butanol and iso-butanol greater than 98%. chiba-u.jp The confined space within the mesoporous structure is believed to favor the multi-step hydrogenation of intermediate oxygenates, leading to the high alcohol yield. chiba-u.jp In these systems, rhodium exists as metallic nanoparticles, with molybdenum acting as a promoter to further enhance selectivity. chiba-u.jp
Performance of Rhodium Catalysts in Propene Hydroformylation
| Catalyst | Support | Reaction Temperature | Selectivity to Butanols (n- + iso-) |
|---|---|---|---|
| [RhMo6O18(OH)6]3- | FSM-16 | 433 K | >98% |
| RhCl3 | FSM-16 | 433 K | 73% |
The conversion of ethanol to butan-1-ol is an attractive route for producing advanced biofuels from renewable resources. greencarcongress.com This transformation is typically achieved through the Guerbet reaction, which requires a multifunctional catalyst with balanced acidic-basic sites and metallic sites for hydrogenation/dehydrogenation. mdpi.commdpi.com
A variety of heterogeneous catalysts have been developed for this process. Alumina-supported catalysts have shown promise, with one study achieving 25% ethanol conversion and 80% selectivity to butan-1-ol at 250 °C. mdpi.com Porous metal oxides (PMOs) derived from hydrotalcite precursors, particularly those containing both copper and nickel, are also highly effective. researchgate.netrug.nl These bimetallic systems can reach a butan-1-ol yield of up to 22% with an ethanol conversion of 56%. researchgate.netrug.nl The addition of nickel to copper-based catalysts helps suppress the formation of ethyl acetate, a common byproduct. mdpi.com Other successful catalyst compositions include palladium-doped Mg/Al mixed oxides and calcium carbide, which has been shown to yield up to 24.5% 1-butanol (B46404) with 62.4% ethanol conversion. frontiersin.orgrsc.orgnih.gov
Catalyst Performance in Direct Ethanol to Butan-1-ol Conversion
| Catalyst System | Ethanol Conversion | Butan-1-ol Selectivity | Butan-1-ol Yield | Temperature |
|---|---|---|---|---|
| Alumina-supported metal | 25% | 80% | - | 250 °C |
| Cu-Ni Porous Metal Oxide | 56% | - | 22% | 180-320 °C |
| Calcium Carbide (CaC2) | 62.4% | - | 24.5% | 275-300 °C |
| Palladium-doped Mg/Al mixed oxide | 17% | 80% | - | 200 °C |
Crotonaldehyde (B89634) is a key intermediate in the synthesis of butan-1-ol, formed either from the aldol (B89426) condensation of acetaldehyde (B116499) or as part of the ethanol-to-butanol Guerbet pathway. mdpi.comstudy.comquora.comnih.gov The selective hydrogenation of crotonaldehyde to butan-1-ol requires the reduction of both the C=C and C=O bonds. osti.govresearchgate.net
The reaction can proceed through two main pathways: hydrogenation of the C=C bond to form butanal, which is then hydrogenated to butan-1-ol, or hydrogenation of the C=O bond to form crotyl alcohol, followed by hydrogenation to butan-1-ol. researchgate.netmdpi.com Thermodynamics favors the initial hydrogenation of the C=C bond. mdpi.com
Various catalytic systems have been studied for this reaction. Recyclable PdCu single-atom alloys supported on Al2O3 have been shown to accelerate the conversion of butanal to butanol. mdpi.com Platinum nanoparticles are also effective, with butanal being the major initial product. osti.gov The selectivity can be tuned by modifying the catalyst; for example, modifying Iridium (Ir) catalysts with metal oxides like ReOx can enhance both activity and selectivity, though often the target is the intermediate crotyl alcohol. acs.orgacs.org The interface between a noble metal (like Pt) and an active metal oxide is crucial for facilitating C=O bond hydrogenation. osu.edu
The Guerbet reaction converts primary alcohols into their β-alkylated dimer alcohols. wikipedia.org For the conversion of ethanol to butan-1-ol, the mechanism involves a four-step catalytic cycle: mdpi.comrsc.orgaocs.org
Dehydrogenation: Ethanol is dehydrogenated on a metal site to form acetaldehyde. mdpi.commdpi.com
Aldol Condensation: Two molecules of acetaldehyde undergo a base-catalyzed aldol condensation to form 3-hydroxybutanal. mdpi.com
Dehydration: The aldol product dehydrates on acid or base sites to yield crotonaldehyde. mdpi.com
Hydrogenation: Crotonaldehyde is hydrogenated on metal sites to butan-1-ol. mdpi.comfrontiersin.org
Successful Guerbet catalysts must possess this trifunctionality: metallic sites for hydrogenation/dehydrogenation and a proper balance of acidic and basic sites for the condensation and dehydration steps. mdpi.commdpi.comresearchgate.net Hydrotalcite-derived mixed metal oxides, such as Mg-Al oxides, have attracted significant attention due to their tunable basicity, high surface area, and structural stability. mdpi.comfrontiersin.orgnih.gov These materials can be doped with transition metals like copper, nickel, or palladium to provide the necessary hydrogenation function. researchgate.netfrontiersin.org For example, a palladium-doped Mg/Al mixed oxide achieved 80% n-butanol selectivity. frontiersin.orgnih.gov Hydroxyapatites are another class of materials that have proven to be effective catalysts for this reaction. mdpi.com
The primary industrial route for producing butane-1,2-diol is the hydration of 1,2-epoxybutane (B156178). wikipedia.org This process typically requires a large excess of water to minimize the formation of polyether byproducts. wikipedia.org The reaction can be catalyzed by sulfuric acid or strongly acidic ion-exchange resins, which allows for milder reaction conditions below 160 °C. wikipedia.org
Butane-1,2-diol is also obtained as a byproduct in the production of 1,4-butanediol (B3395766) from butadiene and during the catalytic hydrocracking of sugars and starches to ethylene (B1197577) glycol and propylene (B89431) glycol. wikipedia.org Alternative catalytic routes include the dihydroxylation of but-1-ene using osmium tetroxide (OsO4). wikipedia.org Furthermore, research has explored the catalytic dehydration of butane-1,2-diol to produce valuable chemicals like 1,3-butadiene, indicating its availability as a feedstock from various bio-based routes. oup.com The selective removal of butane-1,2-diol from bio-ethylene glycol streams has been achieved via catalytic dehydration over H-Beta zeolites, which convert it into more volatile aldehydes and ketones. researchgate.net
Catalytic Routes for Butane-1,2-diol Synthesis
Hydration of Epoxybutane
Butane-1,2-diol is industrially produced through the hydration of 1,2-epoxybutane. wikipedia.orgchemcess.com This process involves the ring-opening of the epoxide with water. To ensure a high selectivity towards the desired diol and to suppress the formation of polyethers, a significant excess of water, typically in a ten- to twenty-fold molar ratio, is required. wikipedia.orgchemcess.com The selectivity of this reaction can vary from 70% to 92%, depending on the amount of excess water used. wikipedia.orgchemcess.com
The reaction can be performed with or without a catalyst. chemcess.com
Without a catalyst: The process is carried out at temperatures between 160-220 °C and pressures of 10-30 bar. chemcess.com
With a catalyst: The use of catalysts such as sulfuric acid or strongly acidic ion exchange resins allows the reaction to proceed under milder conditions, specifically below 160 °C and at pressures slightly above atmospheric pressure. wikipedia.orgchemcess.com
Chemical Reduction of Butane-1,2-dione
While less common industrially, the chemical reduction of butane-1,2-dione (also known as diacetyl) presents a potential route to butane-1,2-diol. This transformation involves the reduction of the two ketone functionalities to hydroxyl groups. Various reducing agents can be employed for this purpose, including metal hydrides like sodium borohydride (B1222165) or lithium aluminum hydride, or catalytic hydrogenation. The choice of reducing agent and reaction conditions would be critical to control the stereochemistry of the resulting diol, as butane-1,2-diol is a chiral molecule.
Dihydroxylation of But-1-ene
The dihydroxylation of but-1-ene is a direct method for synthesizing butane-1,2-diol. wikipedia.org This reaction involves the addition of two hydroxyl groups across the double bond of the alkene. A common reagent used for this transformation is osmium tetroxide (OsO₄), which acts as a catalyst to produce syn-diols. wikipedia.orgwikipedia.orgmasterorganicchemistry.com Due to the high cost and toxicity of osmium tetroxide, it is often used in catalytic amounts in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO). wikipedia.org Another reagent that can be used for the dihydroxylation of alkenes is cold, alkaline potassium permanganate (B83412) (KMnO₄). quora.comlibretexts.org This reaction also proceeds via a syn-addition mechanism. libretexts.org
Production as Byproducts in Butanediol (B1596017) Syntheses
Butane-1,2-diol is often generated as a byproduct in the industrial production of other butanediol isomers, most notably 1,4-butanediol from butadiene. wikipedia.org It can also be formed as a byproduct during the catalytic hydrocracking of starches and sugars, such as sorbitol, to produce ethylene glycol and propylene glycol. wikipedia.org
Novel Catalytic Materials and Reactor Design for C4 Alcohol and Diol Production
The development of novel catalytic materials is a key area of research for improving the efficiency and sustainability of C4 alcohol and diol production. rsc.orgdoaj.orgresearchgate.net For the synthesis of low-carbon alcohols from synthesis gas (a mixture of carbon monoxide and hydrogen), molybdenum-based catalysts have shown promise. nih.gov Researchers are also exploring the use of bifunctional catalysts that combine hydrogenation activity with acidity. rsc.org A significant goal in this field is to find suitable replacements for noble metal catalysts. rsc.org
In addition to catalyst development, innovative reactor design plays a crucial role in optimizing these chemical transformations. cardiff.ac.uk Flow reactors, such as packed-bed reactors and continually stirred tank reactors (CSTRs), offer advantages over traditional batch reactors, including improved heat and mass transfer, better control over reaction parameters, and the ability to handle difficult reagents and multiphasic reactions. cardiff.ac.ukmdpi.com For instance, the use of a packed-bed reactor has been shown to be effective in the dehydrative hydrogenation of an allylic alcohol. mdpi.com
Biotechnological and Fermentative Production Routes
Microbial Fermentation of Carbohydrate Feedstocks for Butan-1-ol
Butan-1-ol can be produced through the microbial fermentation of various carbohydrate feedstocks. researchgate.netuctm.edu This process, often referred to as Acetone-Butanol-Ethanol (ABE) fermentation, typically utilizes bacteria from the genus Clostridium, with Clostridium acetobutylicum being the most well-studied and widely used species. researchgate.netwikipedia.org Other strains, such as Clostridium beijerinckii and Clostridium saccharobutylicum, are also employed. wikipedia.org
The ABE fermentation process is biphasic. nih.gov In the initial acidogenesis phase, the bacteria grow and produce acetic acid and butyric acid. wikipedia.orgnih.gov This is followed by the solventogenesis phase, where these acids are re-assimilated to produce acetone, butanol, and ethanol, typically in a 3:6:1 ratio. uctm.eduwikipedia.org
A wide range of carbohydrate feedstocks can be used for ABE fermentation, including starch, glucose, and lignocellulosic biomass. uctm.eduwikipedia.orgnih.gov The ability of some Clostridium species to ferment both hexose (B10828440) (like glucose) and pentose (B10789219) (like xylose) sugars is a significant advantage for the utilization of lignocellulosic hydrolysates. nih.gov Research has also explored the use of lipid-extracted algae as a feedstock. nih.gov
Metabolic engineering plays a crucial role in improving the efficiency of butan-1-ol production. nih.govigem.org By modifying the metabolic pathways of microorganisms, researchers aim to increase butanol tolerance, yield, and productivity. nih.gov This includes engineering non-native hosts like Escherichia coli and cyanobacteria to produce butan-1-ol. igem.orgnycu.edu.twresearchgate.net
Enzymatic Synthesis of Butane-1,2-diol
The enzymatic synthesis of chiral diols, including butane-1,2-diol, offers a green and highly selective alternative to chemical methods. This approach utilizes isolated enzymes or whole-cell biocatalysts to perform specific chemical transformations.
A key strategy for the synthesis of 1,2-diols is the stereoselective reduction of the corresponding α-hydroxy ketones. Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that are particularly well-suited for this transformation. rsc.orgresearchgate.net These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones, and in the reductive direction, they can convert a keto group to a hydroxyl group with high stereoselectivity. nih.gov
For the synthesis of butane-1,2-diol, this would involve the reduction of 1-hydroxy-2-butanone. The use of different ADHs can provide access to various stereoisomers of the final diol product. For example, alcohol dehydrogenase from Lactobacillus brevis and glycerol (B35011) dehydrogenase from Cellulomonas sp. have been used for the reduction of (S)-2-hydroxypropiophenone to (1S, 2S)- and (1R, 2S)-1-phenylpropane-1,2-diol, respectively, demonstrating the potential for controlling diastereoselectivity. researchgate.net Similarly, the reduction of 1-hydroxy-2-butanone using glycerol dehydrogenase has been shown to produce (R)-1,2-butanediol with high enantiomeric purity (95-98% ee). harvard.edu
Diol dehydrogenases, a subset of alcohol dehydrogenases, play a crucial role in the transformation of diols. These enzymes exhibit both regio- and stereoselectivity, which are critical for the synthesis of optically pure compounds. acs.org The mechanism of these enzymes typically involves the transfer of a hydride ion from a nicotinamide (B372718) cofactor (NADH or NADPH) to the carbonyl carbon of the substrate.
The substrate specificity of these enzymes can vary significantly. For instance, galactitol dehydrogenase (GDH) from Rhodobacter sphaeroides has a broad substrate spectrum and can be used for the stereospecific reduction of keto-alcohols. nih.gov The reduction of 1-hydroxy-2-butanone with this enzyme yields (S)-1,2-butanediol with an excess of over 98%. nih.gov
The active site architecture of the enzyme dictates its selectivity. The binding of the substrate in a specific orientation within the active site ensures that the hydride transfer occurs to one face of the carbonyl group, leading to the formation of a specific stereoisomer. For example, ADH-A from Rhodococcus ruber is highly selective for secondary alcohols and favors the oxidation of the benzylic carbon in 1-phenylpropane-(1R,2S)-diol. acs.org Through protein engineering techniques like iterative saturation mutagenesis, the selectivity of these enzymes can be altered and improved for specific substrates. acs.org
Metabolic Engineering and Synthetic Biology Approaches for Optimal C4 Product Yields
Achieving economically viable production of C4 chemicals like butan-1-ol and butanediols requires a systems-level optimization of the microbial host. Metabolic engineering and synthetic biology provide the tools to rationally design and construct efficient cell factories. nih.govnih.gov
Key strategies for optimizing C4 product yields include:
Pathway Design and Construction: This involves the assembly of novel biosynthetic pathways for non-natural compounds like 1,4-butanediol or the optimization of existing pathways for butan-1-ol. acs.org For example, the production of 1,4-butanediol has been successfully commercialized using engineered E. coli that contains a synthetic pathway starting from central metabolites. europabio.org
Enhancing Precursor Supply: The productivity of a biosynthetic pathway is often limited by the availability of key precursor metabolites. Engineering the central carbon metabolism to channel more flux towards these precursors is a critical step. For butan-1-ol production via the ABE pathway, increasing the pool of acetyl-CoA is a primary target.
Cofactor and Energy Balancing: Biosynthetic pathways for reduced chemicals like C4 alcohols have high demands for reducing equivalents (NADH or NADPH) and energy (ATP). Engineering the cell's metabolism to regenerate these cofactors efficiently is crucial. This can involve expressing heterologous enzymes with different cofactor specificities or modifying the respiratory chain.
Elimination of Competing Pathways: To maximize the carbon flux towards the desired C4 product, it is often necessary to delete genes that encode enzymes for competing pathways that drain precursors or consume reducing equivalents.
The development of microbial cell factories for C4 alcohol production is a dynamic field, with continuous improvements in pathway design, enzyme engineering, and host optimization leading to higher titers, yields, and productivities. nih.govsemanticscholar.org
Process Optimization and Scale-Up Research
Reaction Condition Optimization (Temperature, Pressure, Solvent Systems)
The efficiency of chemical syntheses for Butan-1-ol and Butane-1,2-diol is profoundly influenced by reaction conditions. Optimization of parameters such as temperature, pressure, and the choice of solvent is crucial for maximizing product yield and selectivity while minimizing energy consumption and byproduct formation.
Butan-1-ol: The synthesis of Butan-1-ol, particularly from bio-ethanol through the Guerbet reaction, has been a subject of extensive optimization studies. Research into multifunctional catalysts, such as those incorporating copper (Cu) and nickel (Ni) nanoparticles with magnesium oxide (MgO) on a high-surface-area graphite (B72142) support, has identified optimal conditions for this transformation. A study demonstrated that moderate reaction temperatures between 440 and 580 K and a pressure of 50 bar are effective. Another approach involves the catalytic conversion of ethanol in a continuous-flow fixed-bed reactor using a Ni/γ-alumina catalyst, where optimal conditions were found to be 250 °C and 176 bar, leading to an ethanol conversion of 35% with a selectivity of approximately 62% towards 1-butanol.
Butane-1,2-diol: The primary industrial route to Butane-1,2-diol is the hydration of 1,2-epoxybutane. wikipedia.org This process is typically catalyzed by sulfuric acid or acidic ion-exchange resins. wikipedia.org Optimization of this reaction involves controlling the temperature to below 160 °C at pressures slightly above atmospheric. wikipedia.org A significant challenge is suppressing the formation of polyethers, which is achieved by using a large excess of water, often in a ten- to twenty-fold ratio relative to the epoxide. wikipedia.org The selectivity of the reaction, varying from 70% to 92%, is highly dependent on this water ratio. wikipedia.org Alternative synthesis routes, such as the catalytic dehydration of more complex polyols over zeolites, have been explored at temperatures around 453 K (180 °C) to selectively remove related diols. researchgate.net
Continuous Flow Reaction Systems for Butan-1-ol and Butane-1,2-diol
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety profiles for hazardous reactions, and greater control over reaction parameters, which facilitates easier scale-up. flinders.edu.auscielo.brscielo.br
Butan-1-ol: The production of Butan-1-ol has been successfully adapted to continuous flow systems. One notable process involves the catalytic conversion of bio-ethanol in a continuous-flow fixed-bed tubular reactor, which is designed for easy scalability. Another application uses a trickle-bed reactor with a CuO/ZrO₂ catalyst to produce a mixture of butanol and butyl butyrate (B1204436) directly from butanol feedstock under solvent-free conditions. This system demonstrated stability for up to 90 hours of continuous operation. Furthermore, bioreactor cascades have been developed for the continuous production of 1-butanol from carbon monoxide (CO) using co-cultures of Clostridia, highlighting the integration of biocatalysis with continuous processing technology.
Butane-1,2-diol: While specific, detailed examples of continuous flow synthesis for Butane-1,2-diol are less prevalent in readily available literature, the principles of flow chemistry are highly applicable to its synthesis, particularly the hydration of 1,2-epoxybutane. A continuous flow setup would allow for precise control over the temperature of this potentially exothermic reaction and ensure consistent mixing of the epoxide with the large excess of water required. wikipedia.org The use of packed-bed reactors containing a solid acid catalyst, such as an ion-exchange resin, is a common strategy in flow chemistry that could be directly applied to this synthesis, potentially improving catalyst lifetime and product throughput. flinders.edu.au The ability to operate systems under controlled backpressure allows for the use of superheated solvents, which can accelerate reaction rates while maintaining a homogeneous single phase. flinders.edu.au
Downstream Processing and Separation Technologies (e.g., liquid-liquid extraction, distillation)
The separation and purification of Butan-1-ol and Butane-1,2-diol from reaction mixtures or fermentation broths constitute a significant portion of the total production cost, often exceeding 50%. wikipedia.org Developing energy-efficient and effective downstream processing is therefore a key area of research.
Butan-1-ol: Separating Butan-1-ol from aqueous solutions, such as acetone-butanol-ethanol (ABE) fermentation broths, is challenging. Conventional distillation is highly energy-intensive. oberlin.edu Consequently, hybrid separation methods are favored. Liquid-liquid extraction is a prominent technique where a solvent is used to extract butanol from the broth. energy.gov The resulting butanol-solvent mixture is then separated by distillation, which is more energy-efficient than distilling the dilute aqueous solution directly. energy.gov The energy demand for such hybrid processes can be as low as 11-17% of the energy content of the butanol, a significant improvement over the 220% required for classical distillation. oberlin.edu
Butane-1,2-diol: The purification of Butane-1,2-diol is complicated by its high boiling point (196.5 °C) and its tendency to form a minimum boiling azeotrope with ethylene glycol, another common diol. google.com This makes simple fractional distillation an ineffective method for complete separation. google.com For recovery from aqueous fermentation broths, conventional distillation is energy-intensive due to the high heat of vaporization of water. energy.gov Therefore, liquid-liquid extraction with a hydrophobic solvent mixture is a preferred method. google.com The diols can then be recovered from the solvent either by back-extraction with water or through azeotropic distillation. google.com For mixtures containing other diols, a chemical approach involving selective catalytic dehydration can be employed to convert unwanted diols into more volatile compounds that are easier to separate. researchgate.net
Chemical Reactivity, Derivatization, and Transformation Studies of Butane 1,2 Diol and Butan 1 Ol
Exploration of Reaction Mechanisms and Kinetic Studies
The chemical behavior of butane-1,2-diol and butan-1-ol is dictated by the presence of hydroxyl (-OH) groups, which serve as primary sites for a multitude of reactions. Kinetic studies and mechanistic explorations provide fundamental insights into how these alcohols are consumed and transformed under various conditions.
For butan-1-ol, extensive research has been conducted on its high-temperature oxidation and combustion kinetics. acs.orgnih.govarxiv.org These studies are crucial for its potential application as a biofuel. The primary consumption of butan-1-ol during oxidation occurs through three main pathways: dehydration, unimolecular decomposition, and H-atom abstraction. acs.orgnih.gov Kinetic modeling indicates that at high temperatures, the consumption of 1-butanol (B46404) is predominantly initiated by H-atom abstraction, leading to the formation of radicals. acs.orgnih.govarxiv.org The subsequent decomposition of these radicals produces highly reactive species like H atoms and OH radicals, which propagate the reaction chain. acs.orgnih.gov
Kinetic studies on the oxidation of diols, such as butane-1,2-diol, by reagents like bis(2,2'-bipyridyl) copper(II) permanganate (B83412) (BBCP) have also been reported. ias.ac.in In the oxidation of vicinal diols (where hydroxyl groups are on adjacent carbons, as in butane-1,2-diol), the reaction proceeds via a mechanism that involves the fission of the glycol bond. ias.ac.in The kinetics of this type of reaction often follow a Michaelis-Menten model, where the reaction is first-order with respect to the oxidant and less than one with respect to the diol. ias.ac.in This suggests the formation of an intermediate complex between the diol and the oxidizing agent before the final products are formed. ias.ac.in
The table below summarizes key findings from kinetic studies on butan-1-ol oxidation.
| Parameter | Observation for Butan-1-ol Oxidation | Significance |
| Dominant Reaction Pathway | H-atom abstraction at high temperatures. acs.orgnih.govarxiv.org | Leads to the formation of highly reactive radicals that drive the combustion process. |
| Key Reactive Intermediates | H atoms and OH radicals. acs.orgnih.gov | These species are crucial for propagating the chain reactions in oxidation. |
| Overall Reactivity | Considered more reactive than its isomers, 2-butanol (B46777) and tert-butanol. acs.orgnih.gov | The primary alcohol structure facilitates abstraction of hydrogen atoms. |
Synthesis of Advanced Chemical Intermediates and Derivatives
The hydroxyl groups of butane-1,2-diol and butan-1-ol are versatile functional handles that can be modified to synthesize a wide array of derivatives. For diols, selective functionalization of one hydroxyl group in the presence of another is a significant synthetic challenge. Catalyst-controlled methods have been developed to achieve site-selective acylation, silylation, and mesylation of cis-1,2-diols, allowing for precise modification of complex molecules. nih.gov This catalyst-based recognition enables the functionalization of a specific hydroxyl group, which can be toggled by choosing the appropriate catalyst enantiomer. nih.gov This level of control is essential for the synthesis of complex natural products and pharmaceuticals.
Esterification is a fundamental reaction for both butan-1-ol and butane-1,2-diol. Butan-1-ol reacts with carboxylic acids in a reversible condensation reaction, typically catalyzed by a strong acid like sulfuric acid, to produce esters. scribd.comlibretexts.orgrsc.org For instance, the reaction of butan-1-ol with acetic acid yields butyl acetate, an ester known for its characteristic fruity scent. scribd.comlibretexts.org
Diols can undergo similar esterification reactions. With dicarboxylic acids, they can form polyesters. Intramolecularly, diols can be converted to cyclic ethers through acid-catalyzed dehydration. wikipedia.org This reaction involves the protonation of one hydroxyl group, followed by an intramolecular nucleophilic attack by the second hydroxyl group. wikipedia.org
The following table details examples of esterification reactions for butan-1-ol.
| Reactants | Product | Common Use/Characteristic |
| Butan-1-ol + Acetic Acid | Butyl Acetate scribd.comlibretexts.org | Solvent, fruity odor. |
| Butan-1-ol + Ethanoic Acid | Butyl Ethanoate scribd.com | Banana-like scent. |
The oxidation of butan-1-ol, a primary alcohol, can yield two different products depending on the reaction conditions. ausetute.com.aupassmyexams.co.uknagwa.com Partial oxidation, typically using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or by distilling the product as it forms, yields butanal, an aldehyde. passmyexams.co.ukgauthmath.com Stronger oxidation, using an excess of an oxidizing agent like acidified potassium dichromate under reflux, will further oxidize the initially formed aldehyde to butanoic acid, a carboxylic acid. ausetute.com.aupassmyexams.co.uknagwa.com The progress of this reaction is often indicated by a color change of the dichromate solution from orange to green. ausetute.com.aupassmyexams.co.uk
The dehydrogenation of butanediols over copper-based catalysts presents a greener alternative to traditional oxidation for producing valuable chemicals. mdpi.com For instance, the dehydrogenation of 1,2-butanediol (B146104) can selectively produce 1-hydroxy-2-butanone. mdpi.com Studies using catalysts like the Casey/Shvo catalyst on 1,2-diols have shown that these reactions lead to the corresponding α-hydroxyketone as the primary organic product. escholarship.org
| Starting Material | Reaction Type | Reagents/Conditions | Major Product |
| Butan-1-ol | Partial Oxidation | PCC or Distillation with Acidified Dichromate passmyexams.co.ukgauthmath.com | Butanal |
| Butan-1-ol | Complete Oxidation | Excess Acidified Dichromate, Reflux ausetute.com.aunagwa.com | Butanoic Acid |
| Butane-1,2-diol | Dehydrogenation | Copper-based catalyst mdpi.com | 1-Hydroxy-2-butanone |
Amino-butanols are important chiral building blocks in the synthesis of pharmaceuticals. Various synthetic routes have been developed to produce different isomers of amino-butanol. For example, (R)-(-)-2-amino-1-butanol can be synthesized via the reduction of D-2-aminobutyric acid using lithium aluminium hydride. chemicalbook.com Another approach involves the resolution of a racemic mixture of 2-amino-1-butanol using L-(+)-tartaric acid in an anhydrous ethanol (B145695) solution, which selectively crystallizes the salt of the d-isomer. google.com
The synthesis of (S)-2-amino-butanol can be achieved through the catalytic hydrogenation of (S)-2-aminobutyric acid in deionized water using a supported metal catalyst. google.com Furthermore, 2-amino-n-butanol can be prepared by condensing 1-nitropropane (B105015) with formaldehyde, followed by catalytic hydrogenation of the resulting 2-nitro-n-butanol. prepchem.com These methods provide access to optically active amino alcohols that are crucial intermediates in organic synthesis. vcu.edu
Butane-1,2-diacetals serve as highly effective protecting groups for vicinal diols, particularly trans-diequatorial-1,2-diols, and have found extensive use in carbohydrate and natural product synthesis. nih.govresearchgate.netresearchgate.net These diacetals are formed by the reaction of a 1,2-diol with a 1,2-diketone, such as 2,3-butanedione, under acidic conditions. researchgate.net
A key feature of butane-1,2-diacetal protection is the conformational rigidity it imparts on the molecule. nih.govresearchgate.net This rigidity can be exploited to control diastereoselectivity in subsequent reactions on the protected molecule. The chiral information stored within the diacetal backbone itself has also been utilized in the synthesis of important chiral building blocks. nih.govresearchgate.net The stability and selective nature of butane-1,2-diacetals make them a powerful tool for complex synthetic strategies. nih.gov
Stereoselective Synthesis and Chiral Pool Applications (Specific to Butane-1,2-diol)
Chiral 1,2-diols, such as butane-1,2-diol, are pivotal intermediates in the field of organic synthesis. wikipedia.org Their value stems from the two adjacent stereocenters, which serve as a foundation for constructing more complex chiral molecules. The development of methods for their enantioselective synthesis has been a significant area of research, providing access to optically pure materials crucial for the synthesis of pharmaceuticals and natural products. nih.govacsgcipr.org
Asymmetric Dihydroxylation of Olefins for Chiral Diols
The Sharpless asymmetric dihydroxylation (AD) is a premier method for the enantioselective synthesis of 1,2-diols from prochiral olefins. organic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high levels of stereocontrol. wikipedia.org The reaction is highly efficient and has been applied to a wide array of alkenes, often yielding excellent enantioselectivities. wikipedia.orgnih.gov
The core of the Sharpless AD reaction involves an osmium catalyst, a stoichiometric oxidant like potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), and a chiral ligand derived from cinchona alkaloids. organic-chemistry.org These components are commercially available as pre-packaged mixtures known as AD-mix-α and AD-mix-β. wikipedia.orgorganic-chemistry.org AD-mix-α contains the dihydroquinine (DHQ)-based ligand (DHQ)₂-PHAL, while AD-mix-β contains the dihydroquinidine (B8771983) (DHQD)-based ligand (DHQD)₂-PHAL, which provide opposite enantioselectivity. wikipedia.orgalfa-chemistry.com
The reaction mechanism is thought to begin with the formation of an osmium tetroxide-ligand complex, which then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate. wikipedia.orgorganic-chemistry.org This intermediate is then hydrolyzed to release the chiral diol and the reduced osmium species, which is re-oxidized by the stoichiometric oxidant to complete the catalytic cycle. wikipedia.org The choice of ligand dictates the face of the olefin to which the hydroxyl groups are added, thereby controlling the absolute stereochemistry of the resulting diol. youtube.com
The reaction generally proceeds with high regioselectivity, favoring the oxidation of the more electron-rich double bond in a polyene substrate. wikipedia.org The reactivity of the olefin is also influenced by its substitution pattern, with trans-olefins typically being more reactive than cis-olefins. alfa-chemistry.com
Below is a table summarizing the outcomes of Sharpless Asymmetric Dihydroxylation on a representative olefin, 1-butene, to produce butane-1,2-diol.
| Reagent | Chiral Ligand | Expected Product | Enantiomeric Excess (ee) |
| AD-mix-α | (DHQ)₂-PHAL | (S)-Butane-1,2-diol | High |
| AD-mix-β | (DHQD)₂-PHAL | (R)-Butane-1,2-diol | High |
Note: The specific ee values can vary depending on the exact reaction conditions and the substrate.
Enantioresolution Methods for Butane-1,2-diol
Enantioresolution provides an alternative pathway to obtaining enantiomerically pure butane-1,2-diol from a racemic mixture. libretexts.org Kinetic resolution, a widely used technique, relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. mdpi.com
Enzymatic kinetic resolution is a particularly effective method for resolving racemic 1,2-diols. nih.gov Lipases are commonly employed for this purpose due to their commercial availability, broad substrate acceptance, and high enantioselectivity. nih.govmdpi.com The process typically involves the selective acylation of one enantiomer in the racemic diol mixture, leaving the other enantiomer unreacted. nih.gov For instance, the lipase (B570770) from Pseudomonas cepacia (PSL-C) has demonstrated good conversion and enantioselectivity in the acylation of racemic 1,2-diols. nih.gov The resulting acylated ester and the unreacted alcohol enantiomer can then be separated.
Another powerful technique is deracemization, which converts a racemate into a single, optically pure stereoisomer, theoretically achieving a 100% yield. nih.gov A stereoinverting cascade deracemization process has been developed for the production of (R)-1,3-butanediol, which could be conceptually applied to other diols. This method involves two key steps: the highly enantioselective oxidation of the (S)-enantiomer to a ketone intermediate, followed by the asymmetric reduction of this intermediate to the desired (R)-enantiomer. nih.gov
The following table provides examples of lipases used in the kinetic resolution of racemic diols.
| Enzyme | Reaction Type | Acyl Donor | Solvent | Selectivity (E-value) |
| Pseudomonas cepacia Lipase (PSL-C) | Acylation | Vinyl Acetate | tert-Butyl methyl ether | Good |
| Candida antarctica Lipase B (CalB) | Acylation | Vinyl Acetate | Toluene | Varies with substrate |
| Candida rugosa Lipase (CRL) | Acylation | Vinyl Acetate | Toluene | Varies with substrate |
Note: The E-value (enantiomeric ratio) is a measure of the enzyme's selectivity.
Chiral Building Block Utility in Organic Synthesis
Optically active butane-1,2-diol is a valuable chiral building block in organic synthesis. nih.gov The presence of two vicinal hydroxyl groups provides a versatile scaffold for the construction of a wide range of more complex molecules. nih.gov These chiral diols are key intermediates in the synthesis of natural products, pharmaceuticals, and chiral ligands. acsgcipr.orgresearchgate.net
The synthetic utility of chiral butane-1,2-diol arises from the ability to selectively manipulate the two hydroxyl groups. For example, one hydroxyl group can be protected while the other is transformed, or both can be converted into other functional groups with retention or inversion of configuration. This allows for the introduction of new stereocenters with a high degree of control.
Chiral 1,2-diols are precursors to a variety of important classes of compounds, including:
Chiral epoxides: These are readily prepared from 1,2-diols and are themselves versatile synthetic intermediates.
α-Hydroxy ketones and α-hydroxy acids: These can be accessed through selective oxidation of the diol. harvard.edu
Chiral ligands: The diol moiety can be incorporated into larger molecules designed to act as ligands in asymmetric catalysis. nih.gov
Pharmaceuticals: Many biologically active molecules contain the 1,2-diol motif or are derived from precursors containing this functionality. For example, chiral diols are used in the synthesis of antibacterial carbapenems and cognition-enhancing drugs. sigmaaldrich.com
The temporary incorporation of a chiral unit to guide a stereoselective reaction is a fundamental concept in asymmetric synthesis, and butane-1,2-diol can serve as a component of such chiral auxiliaries. wikipedia.org
Conformational Analysis of Butane-1,2-diol Derivatives
The three-dimensional structure and conformational preferences of butane-1,2-diol and its derivatives are crucial for understanding their reactivity and their role in asymmetric synthesis. The relative orientation of the two hydroxyl groups and the alkyl chain is determined by a combination of steric and electronic effects.
For 1,2-disubstituted ethanes, including 1,2-diols, the gauche conformation is often more stable than the anti conformation, a phenomenon known as the gauche effect. wikipedia.org In the case of butane-1,2-diol, intramolecular hydrogen bonding between the two hydroxyl groups can play a significant role in stabilizing the gauche conformers. researchgate.net
Computational studies and experimental techniques like matrix-isolation infrared spectroscopy have been used to investigate the conformational landscape of 1,2-butanediol. researchgate.net These studies have shown that the molecule exists as a mixture of several stable conformers. The most stable conformers typically exhibit a gauche arrangement around the central C-C bond (O-C-C-O dihedral angle). researchgate.net Conformers are often described by the dihedral angles of the heavy atom backbone (O-C-C-C).
The conformational equilibrium is sensitive to the environment, including solvent polarity. wikipedia.org In nonpolar solvents, intramolecular hydrogen bonding is more significant, favoring compact, gauche-like structures. In polar, hydrogen-bond-accepting solvents, intermolecular hydrogen bonding with the solvent can disrupt the internal hydrogen bond, leading to a different conformational population.
The table below summarizes some of the key stable conformers of 1,2-butanediol.
| Conformer Family | O-C-C-O Dihedral Angle | C-C-C-C Dihedral Angle | Relative Stability |
| G'T | gauche | trans | High |
| G'G' | gauche | gauche | High |
| G'G | gauche | gauche | High |
| GT | gauche | trans | Moderate |
| GG' | gauche | gauche | Moderate |
Note: The prime (') notation distinguishes between different gauche orientations. The relative stabilities are qualitative and based on the general findings that gauche conformers dominate. researchgate.net
Analytical Chemistry and Characterization Techniques for Butane 1,2 Diol and Butan 1 Ol
Advanced Chromatographic Methodologies
Chromatography is a powerful separation technique that is widely used for the analysis of volatile and semi-volatile organic compounds like butane-1,2-diol and butan-1-ol. Gas chromatography and high-performance liquid chromatography are the most common methods employed for their separation and quantification.
Gas chromatography (GC) is a fundamental technique for assessing the purity of volatile compounds. researchgate.net When coupled with a mass spectrometer (MS), it provides a powerful tool for both separation and identification.
For butan-1-ol , GC with a flame ionization detector (GC-FID) is a common method for determining purity. docbrown.infonist.gov The technique separates butan-1-ol from other volatile impurities based on differences in boiling points and interactions with the stationary phase of the GC column. The peak area of butan-1-ol relative to the total area of all peaks in the chromatogram is used to calculate its purity. researchgate.net However, challenges such as column overload can occur when analyzing high-purity samples, leading to distorted peak shapes. nist.gov To overcome this, split injection techniques with a large split ratio are often employed. nist.gov The choice of the GC column is also critical for achieving good separation of butanol isomers (e.g., butan-1-ol, butan-2-ol, isobutanol, and tert-butanol). Columns with polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., MXT-WAX), are often used. nist.gov
Butane-1,2-diol , being a diol, presents analytical challenges due to its lower volatility and potential for thermal degradation compared to butan-1-ol. Direct GC analysis is possible, but derivatization is often employed to improve its chromatographic behavior. GC-MS is particularly valuable for the analysis of butanediol (B1596017) isomers. For instance, the stereoisomers of 2,3-butanediol (B46004) have been successfully separated and quantified using GC-MS, often with a chiral capillary column to resolve the different stereoisomers. chemicalbook.com While direct methods for butane-1,2-diol are less common in the literature, the principles of separating other butanediol isomers are applicable. The mass spectrum of butane-1,2-diol obtained from GC-MS shows characteristic fragmentation patterns that aid in its identification. pressbooks.pub
Table 1: Typical GC-MS Parameters for Diol Analysis
| Parameter | Setting |
|---|---|
| Column | Polar capillary column (e.g., DB-WAX, HP-INNOWax) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 230 °C, hold for 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 30-300 |
| Detector | Quadrupole Mass Spectrometer |
Note: These are general parameters and may require optimization for specific applications.
High-performance liquid chromatography (HPLC) is a versatile technique for the quantitative analysis of compounds that may not be suitable for GC due to low volatility or thermal instability. For diols like butane-1,2-diol, HPLC is a particularly attractive method.
For butan-1-ol , while GC is the more common technique for purity analysis, HPLC can be used, particularly when analyzing complex mixtures or when derivatization is employed to enhance detection. Butan-1-ol is also used as a component of the mobile phase in some HPLC applications. libretexts.org
Table 2: Example HPLC-RID Conditions for Diol Quantification
| Parameter | Setting |
|---|---|
| Column | Bio-Rad Aminex HPX-87H Ion Exclusion Column |
| Mobile Phase | 0.005 M Sulfuric Acid in Water |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 60 °C |
| Detector | Refractive Index Detector (RID) |
| Injection Volume | 20 µL |
Note: These conditions are based on methods for other butanediol isomers and would likely require optimization for butane-1,2-diol.
Pre-column derivatization is a chemical modification of an analyte prior to its introduction into the chromatographic system. This is often done to improve the analyte's volatility, thermal stability, and detectability, particularly for GC analysis of polar compounds like butane-1,2-diol. youtube.com
A common and effective derivatization strategy for 1,2-diols is the formation of cyclic esters with boronic acids. For example, phenylboronic acid reacts with 1,2-diols to form stable phenylboronic esters, which are more volatile and provide better chromatographic peak shapes. nist.gov This approach has been successfully used for the GC-MS determination of propane-1,2-diol and butane-2,3-diol. nist.gov The derivatization reaction is typically straightforward and can be carried out by mixing the diol with the boronic acid reagent in a suitable solvent.
Another widely used derivatization technique is silylation, which involves the replacement of the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. chemistrysteps.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. chemicalbook.com The resulting TMS ethers are significantly more volatile and less polar than the original diol, making them ideal for GC analysis. chemistrysteps.com
Acylation is another derivatization method where the hydroxyl groups are converted to esters using reagents like trifluoroacetic anhydride (B1165640) (TFAA). The resulting fluoroacyl esters are highly volatile and can be detected with high sensitivity using an electron capture detector (ECD).
Spectroscopic Elucidation Techniques
Spectroscopic techniques are indispensable for the structural characterization of molecules. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of butane-1,2-diol and butan-1-ol.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a compound shows absorption bands at specific wavenumbers that correspond to the vibrational frequencies of its chemical bonds.
For butan-1-ol , the most characteristic feature in its IR spectrum is a strong and broad absorption band in the region of 3230–3550 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. docbrown.infochemguide.co.uk The broadness of this peak is due to hydrogen bonding between the alcohol molecules. Other significant absorptions include the C-H stretching vibrations of the alkyl chain, which appear just below 3000 cm⁻¹, and the C-O stretching vibration, typically found in the 1000–1300 cm⁻¹ region. docbrown.infospecac.com
Similarly, the IR spectrum of butane-1,2-diol is dominated by a very broad and intense O-H stretching band, due to the presence of two hydroxyl groups and extensive hydrogen bonding. nist.gov A study on related diols, 1,2-ethanediol (B42446) and 1,4-butanediol (B3395766), has shown that intramolecular hydrogen bonding can lead to a red-shift (a shift to lower wavenumbers) in the O-H stretching frequency. researchgate.net The spectrum of butane-1,2-diol also exhibits characteristic C-H and C-O stretching vibrations, similar to butan-1-ol. The region of the IR spectrum from approximately 1500 to 400 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to each molecule, allowing for its definitive identification when compared to a reference spectrum. docbrown.info
Table 3: Characteristic IR Absorption Bands for Butan-1-ol and Butane-1,2-diol
| Functional Group | Bond Vibration | Approximate Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Hydroxyl | O-H Stretch (H-bonded) | 3230–3550 | Strong, Broad |
| Alkyl | C-H Stretch | 2850–2960 | Strong |
| Alcohol/Diol | C-O Stretch | 1000–1300 | Strong |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This technique is most useful for compounds containing chromophores, which are functional groups that absorb UV or visible light, such as conjugated double bonds or aromatic rings.
Simple saturated alcohols like butan-1-ol and diols like butane-1,2-diol do not possess significant chromophores. Their constituent sigma (σ) bonds require high energy for electronic excitation, resulting in absorption in the far-UV region (typically below 200 nm). Consequently, UV-Vis spectroscopy is generally not a primary technique for the structural characterization of these compounds. However, it can be useful for detecting impurities that do contain chromophores. For quantitative analysis, HPLC with UV detection is often not feasible for these compounds unless they are derivatized with a UV-absorbing moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including Butane-1,2-diol and Butan-1-ol. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecules.
Butan-1-ol (C₄H₁₀O):
The ¹H NMR spectrum of Butan-1-ol exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen atom, leading to a downfield shift for protons closer to the hydroxyl group. The integration of the peaks reveals the relative number of protons in each environment, and the splitting patterns (multiplicity), governed by the n+1 rule, provide information about the number of neighboring protons. docbrown.info
The ¹³C NMR spectrum of Butan-1-ol shows four distinct signals, corresponding to the four non-equivalent carbon atoms in the structure. The carbon atom attached to the hydroxyl group (C1) is the most deshielded and appears at the lowest field (highest chemical shift). The chemical shifts of the other carbon atoms decrease as their distance from the electron-withdrawing hydroxyl group increases. docbrown.info
Butane-1,2-diol (C₄H₁₀O₂):
Similarly, the ¹H and ¹³C NMR spectra of Butane-1,2-diol provide definitive structural confirmation. The presence of two hydroxyl groups significantly influences the chemical shifts of the neighboring protons and carbons.
The ¹H NMR spectrum of Butane-1,2-diol is more complex than that of Butan-1-ol due to the presence of a chiral center at the C2 position, which can make the protons on the C1 methylene (B1212753) group diastereotopic. This results in more complex splitting patterns.
The ¹³C NMR spectrum of Butane-1,2-diol displays four signals, confirming the presence of four distinct carbon environments. The two carbon atoms bearing the hydroxyl groups (C1 and C2) are shifted significantly downfield.
| Compound | Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|---|
| Butan-1-ol | ¹H | -CH₃ (C4) | ~0.9 | Triplet |
| -CH₂- (C3) | ~1.4 | Sextet | ||
| -CH₂- (C2) | ~1.5 | Quintet | ||
| -CH₂-OH (C1) | ~3.6 | Triplet | ||
| -OH | Variable | Singlet (broad) | ||
| ¹³C | C4 | ~13.9 | ||
| C3 | ~19.2 | |||
| C2 | ~35.0 | |||
| C1 | ~62.5 | |||
| Butane-1,2-diol | ¹H | -CH₃ (C4) | ~0.9 | Triplet |
| -CH₂- (C3) | ~1.4-1.5 | Multiplet | ||
| -CH(OH)- (C2) | ~3.4-3.5 | Multiplet | ||
| -CH₂(OH) (C1) | ~3.6-3.7 | Multiplet | ||
| -OH | Variable | Singlet (broad) | ||
| ¹³C | C4 | ~10.2 | ||
| C3 | ~26.9 | |||
| C2 | ~70.1 | |||
| C1 | ~67.8 |
Development of Specialized Analytical Protocols for Complex Matrices
Trace Analysis and Impurity Profiling
The detection and quantification of trace-level impurities in Butan-1-ol and Butane-1,2-diol are critical for quality control in the pharmaceutical, food, and polymer industries. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), are the methods of choice for impurity profiling. thermofisher.comnih.govmdpi.com
A common impurity in the production of butanediols is the presence of other diol isomers. For instance, in the synthesis of a specific butanediol, other isomers can be formed as byproducts. A GC-based method can be developed to separate and quantify these isomers. For example, a method for the quantitative determination of 1,4-butanediol as an impurity in a drug substance has been established using a capillary column and a flame ionization detector (FID). researchgate.net This approach can be adapted for the analysis of Butane-1,2-diol to detect and quantify isomeric impurities.
For non-volatile or thermally labile impurities, HPLC is the preferred technique. rcilabscan.com A reversed-phase HPLC method with UV or MS detection can be developed to separate polar impurities that may be present in Butan-1-ol or Butane-1,2-diol. The choice of the stationary phase, mobile phase composition, and detector is crucial for achieving the desired selectivity and sensitivity.
| Compound | Potential Impurities | Analytical Technique | Key Considerations |
|---|---|---|---|
| Butan-1-ol | Other butanol isomers (e.g., 2-butanol (B46777), isobutanol) | GC-FID, GC-MS | Optimization of column polarity and temperature program for isomer separation. |
| Aldehydes, carboxylic acids (oxidation products) | HPLC-UV/MS (after derivatization), GC-MS | Derivatization may be required for HPLC analysis of non-chromophoric aldehydes. | |
| Butane-1,2-diol | Other butanediol isomers (e.g., 1,3-butanediol, 2,3-butanediol) | GC-FID, GC-MS | Selection of a suitable capillary column for diol isomer separation. |
| Unreacted starting materials, catalysts | HPLC-UV/MS, GC-MS | Method must be validated for linearity, accuracy, and precision. |
Solvent Applications in Analytical Extraction and Preconcentration
Both Butan-1-ol and Butane-1,2-diol possess properties that make them suitable for use as solvents in various analytical extraction and preconcentration techniques.
Butan-1-ol has been successfully employed as an extractant solvent in dispersive liquid-liquid microextraction (DLLME). nih.gov This technique is used for the separation and preconcentration of analytes from aqueous samples. In one application, Butan-1-ol was used for the microextraction of an aluminum-quercetin complex, allowing for its spectrophotometric determination at trace levels. nih.gov Butan-1-ol is also utilized in the extraction of lipids from biological samples and for the isolation of specific compounds from complex mixtures. aocs.org Its moderate polarity and water solubility are key factors in its effectiveness as an extraction solvent.
Butane-1,2-diol , being a polar solvent, can be used in the extraction of polar compounds. Diols, in general, have been investigated for their potential in liquid-liquid extraction processes. For example, mixtures containing butanediols have been studied for the extraction of aromatic compounds from aliphatic hydrocarbons. acs.org The ability of Butane-1,2-diol to form hydrogen bonds makes it a candidate for the selective extraction of polar analytes from non-polar matrices.
In-situ and Real-time Monitoring in Butan-1-ol and Butane-1,2-diol Processes
In-situ and real-time monitoring of chemical processes involving Butan-1-ol and Butane-1,2-diol is essential for process optimization, ensuring product quality, and enhancing safety. Spectroscopic techniques such as Raman and Fourier-transform infrared (FT-IR) spectroscopy are particularly well-suited for this purpose as they can provide real-time information about the chemical composition of a reaction mixture without the need for sampling. nih.govnih.govcityu.edu.hk
Raman Spectroscopy: This technique can be used to monitor reactions in aqueous solutions, making it suitable for processes involving the water-soluble Butan-1-ol and Butane-1,2-diol. endress.com For instance, in-situ Raman spectroscopy has been used to investigate the behavior of butanol isomers at electrode surfaces, providing insights into their molecular orientation. arizona.edu This suggests its potential for monitoring electrochemical reactions or processes involving these compounds.
FT-IR Spectroscopy: In-situ FT-IR, often utilizing attenuated total reflectance (ATR) probes, is a powerful tool for monitoring the progress of chemical reactions by tracking the concentration of reactants, intermediates, and products in real-time. mt.comresearchgate.netmdpi.com For example, the catalytic dehydration of 1,2-butanediol (B146104) has been studied, and while not an in-situ process monitoring in the traditional sense, FT-IR was used to characterize the catalyst surface by analyzing adsorbed species, which is a form of in-situ investigation. This demonstrates the applicability of FT-IR to understand the mechanistic details of reactions involving diols.
| Technique | Application | Information Obtained | Advantages |
|---|---|---|---|
| Raman Spectroscopy | Monitoring reactions in aqueous media, studying interfacial phenomena. arizona.edu | Real-time concentration of reactants and products, information on molecular orientation. | Non-destructive, suitable for aqueous systems, can be used with fiber optic probes for remote monitoring. endress.com |
| FT-IR Spectroscopy (ATR) | Monitoring reaction kinetics, identifying reaction intermediates. mt.com | Real-time concentration profiles of chemical species, reaction endpoint determination. | High sensitivity, provides detailed structural information, applicable to a wide range of reactions. nih.govmdpi.com |
Computational and Theoretical Investigations of Butane 1,2 Diol and Butan 1 Ol
Molecular Modeling of Reaction Pathways and Transition States
Molecular modeling is a cornerstone of computational chemistry, enabling the detailed examination of reaction pathways and the fleeting transition states that govern them. For reactions involving butane-1,2-diol and butan-1-ol, such as dehydration and oxidation, modeling provides a step-by-step visualization of molecular transformations.
Dehydration reactions of alcohols and diols are of significant industrial interest. Computational studies on the dehydration of diols, such as 1,2-propanediol and 1,2-butanediol (B146104), over acidic catalysts like H-Beta zeolite, have shown that the reaction kinetics are highly dependent on the reactant-to-catalyst ratio. researchgate.net At low ratios, a pseudo-first-order reaction dominates, leading to the formation of aldehydes. researchgate.net This is attributed to the electron-donating effect of the alkyl groups which stabilize the carbonium ion intermediates formed during the reaction. researchgate.net
In the case of vanadium-catalyzed deoxydehydration (DODH) of cyclic diols, computational studies using density functional theory (DFT) have been instrumental in understanding the mechanism. These calculations have revealed an energetically viable pathway for the DODH of cyclic trans-diol substrates that proceeds through a stepwise cleavage of the C-O bonds via a triplet state. chemrxiv.org This contrasts with rhenium-based catalysts where a concerted mechanism is favored for cis-diols. chemrxiv.org The calculated energy barrier for the rate-determining step in the vanadium-catalyzed reaction of a cyclic trans-diol was found to be significantly lower than that for the rhenium-catalyzed counterpart. chemrxiv.org
Table 1: Comparison of Calculated Activation Barriers for Deoxydehydration of Cyclic Diols
| Catalyst System | Diol Stereochemistry | Proposed Mechanism | Calculated Activation Barrier (kcal/mol) |
|---|---|---|---|
| Vanadium-based | trans | Stepwise C-O cleavage (triplet state) | 41.5 |
| Rhenium-based | trans | Concerted extrusion | 71.0 |
This table is generated based on the findings from the computational study on vanadium-catalyzed deoxydehydration. chemrxiv.org
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic structure of molecules and predicting their reactivity. These methods can calculate various molecular properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in describing chemical reactivity.
Conformational studies of diols using DFT methods have provided insights into intramolecular hydrogen bonding. nih.gov While vicinal diols like butane-1,2-diol may exhibit geometries that suggest intramolecular hydrogen bonding, topological and electron density analysis indicates that a true intramolecular hydrogen bond is unlikely to form. nih.gov This is in contrast to diols where the hydroxyl groups are separated by three or more carbon atoms. nih.gov
The reactivity of alcohols is also influenced by the stability of intermediates formed during reactions. The structure of the alcohol, including the length and branching of the carbon chain, affects the stability of carbocation intermediates in substitution and elimination reactions. fiveable.me
Simulation of Catalytic Mechanisms and Adsorption Phenomena
Computational simulations are invaluable for investigating the intricate details of catalytic processes at the molecular level. This includes the simulation of reaction mechanisms on catalyst surfaces and the study of adsorption phenomena, which are the initial steps in many heterogeneous catalytic reactions.
The adsorption of butanol isomers on zeolites like silicalite and H-ZSM-5 has been studied using energy minimization procedures combined with Monte Carlo and molecular dynamics algorithms. researchgate.net These studies report on the energetics and geometries of adsorption, showing that there are multiple possible physisorbed states for butanols at ambient temperatures. researchgate.net The interaction between the alcohol and the catalyst's surface hydroxyl groups can induce significant structural changes in the catalyst. researchgate.net
Molecular simulations have also been used to investigate the selective adsorption of butanol from butanol/water mixtures in silicalite-1 films. acs.org These studies have shown that defects within the zeolite structure can influence the adsorption selectivity, with films having a lower density of internal defects exhibiting higher butanol selectivity. acs.org This is due to a lower adsorption of water in the less defective material. acs.org
The catalytic dehydration of 1,4-butanediol (B3395766) to 3-butene-1-ol has been investigated over composite oxide catalysts. mdpi.com Computational modeling can complement such experimental studies by providing insights into the nature of the active sites and the reaction mechanism at the atomic level.
Table 2: Butanol/Water Adsorption Selectivity in Silicalite-1 Films
| Silicalite-1 Film Preparation | Defect Density | Butanol Selectivity Factor |
|---|---|---|
| F- medium | Low | ~10 times higher |
This table is based on findings from a comparative study on the effect of defects on selective adsorption. acs.org
Structure-Reactivity Relationship Studies and Predictive Modeling
Understanding the relationship between a molecule's structure and its reactivity is a fundamental goal in chemistry. Computational methods allow for the systematic study of these relationships, leading to the development of predictive models.
For alcohols, reactivity is largely determined by the hydroxyl group's ability to participate in reactions. fiveable.me Factors such as the strength of the O-H bond, steric hindrance around the hydroxyl group, and the presence of electron-donating or electron-withdrawing groups all play a role. fiveable.me Longer, straight-chain alcohols tend to be more reactive in reactions involving carbocation intermediates due to the increased stability of these intermediates. fiveable.me
Predictive modeling is also applied to separation processes, such as the dehydration of alcohols using pervaporation. nih.govresearchgate.net Mathematical models, like the universal quasi-chemical (UNIQUAC) model, can be used to predict the activity coefficients in non-ideal alcohol-water systems and simulate the transport of molecules across membranes. nih.govresearchgate.net These models, when validated with experimental data, can accurately predict the permeation flux of water and alcohol, aiding in the design and optimization of separation processes. nih.govresearchgate.net
The challenge in predicting the outcomes of reactions like alcohol dehydration lies in the multitude of influencing factors, including electronegativity and steric hindrance, which are not always easily quantifiable for every possible reaction scenario. reddit.com
In Silico Optimization of Synthetic Routes
Computational, or in silico, methods are increasingly being used to optimize synthetic routes to valuable chemicals. This can involve the design of novel catalysts, the prediction of optimal reaction conditions, and the engineering of metabolic pathways.
The computational design of catalysts is a complex optimization problem. rsc.org By combining quantum chemical calculations with machine learning and other modeling techniques, it is possible to screen potential catalysts and predict their performance, thereby accelerating the discovery of new and improved catalytic systems. mdpi.comyoutube.com For example, DFT calculations can be used to guide the design of catalysts for specific reactions like propane (B168953) aromatization. mdpi.com
In the field of metabolic engineering, in silico models of cellular metabolism can be used to devise strategies for the overproduction of target molecules like 1-butanol (B46404) in microorganisms such as Escherichia coli. researchgate.net By using retrosynthetic pathway prediction methods, it is possible to identify necessary genetic modifications, such as the insertion of specific enzymes, to create a strain capable of producing the desired chemical. researchgate.net Optimization algorithms can then be used to identify the optimal flux distributions within the metabolic network to maximize the yield of the target product. researchgate.net
These in silico approaches offer a powerful way to explore a vast design space and identify promising strategies before undertaking extensive and often costly experimental work.
Sustainability, Green Chemistry, and Environmental Considerations in Butane 1,2 Diol and Butan 1 Ol Research
Development of Eco-friendly Synthesis Approaches
The shift from petrochemical-based production to more sustainable methods is a central theme in modern chemical research. For butane-1,2-diol and butan-1-ol, this involves exploring renewable feedstocks, innovating reaction conditions, and designing safer, more efficient catalysts.
The production of butanols and butanediols from biomass represents a significant step towards reducing reliance on fossil fuels. Butan-1-ol can be produced through the fermentation of biomass, a process that is gaining renewed interest. Lignocellulosic materials and even food waste are being investigated as viable feedstocks for acetone-butanol-ethanol (ABE) fermentation by various Clostridium strains. researchgate.netgoogle.com Another novel route involves the reduction of volatile fatty acids, which can be derived from organic waste streams, to produce butanol. nih.gov
For butane-1,2-diol, renewable routes are also being explored. It can be obtained as a byproduct from the catalytic hydrocracking of starches and sugars. wikipedia.org While direct microbial fermentation to produce butane-1,2-diol is not as established as for its isomers like 2,3-butanediol (B46004), the metabolic pathways developed for other diols could provide a blueprint for future engineered microorganisms. nih.gov The precursor, but-1-ene, can be produced from bio-ethanol, providing a bio-based route to butane-1,2-diol.
Renewable Feedstocks for Butane-1,2-diol and Butan-1-ol
| Compound | Renewable Feedstock/Precursor | Conversion Method | Reference |
|---|---|---|---|
| Butan-1-ol | Lignocellulosic Biomass, Food Waste, Sugarcane Molasses | Acetone-Butanol-Ethanol (ABE) Fermentation | researchgate.net |
| Butan-1-ol | Volatile Fatty Acids (from organic waste) | Catalytic Reduction | nih.gov |
| Butane-1,2-diol | Starches and Sugars (e.g., Sorbitol) | Catalytic Hydrocracking (as byproduct) | wikipedia.org |
| Butane-1,2-diol | Bio-ethanol (via But-1-ene) | Dehydration and Dihydroxylation | wikipedia.org |
Minimizing or eliminating the use of hazardous organic solvents is a core principle of green chemistry. Research has demonstrated the feasibility of solvent-free reactions, which are highly atom-economical and environmentally sustainable. For instance, the isomerization of allyloxyalcohols to propenyloxyalcohols, a related transformation, has been achieved with extremely high turnover numbers and frequencies under solvent-free conditions using ruthenium catalysts. researchgate.net
Many bio-based production methods inherently use aqueous media. The ABE fermentation for butan-1-ol production, for example, occurs in an aqueous broth. wikipedia.org A significant challenge in this area is the energy-intensive separation of the product from the dilute aqueous solution, which is being addressed by advanced techniques like pervaporation. wikipedia.org Similarly, the industrial synthesis of butane-1,2-diol via the hydration of 1,2-epoxybutane (B156178) is an aqueous-phase process, requiring a large excess of water to ensure high selectivity and prevent the formation of polyether byproducts. wikipedia.org Ionic liquids are also being explored as green solvents for extracting butan-1-ol from aqueous fermentation media. mdpi.com
The design of catalysts that are efficient, selective, and environmentally benign is crucial for green synthesis.
Immobilized Enzymes: Enzymes offer high selectivity under mild conditions, but their use in industrial processes can be hampered by instability and difficulty in recovery. Immobilization, which involves attaching enzymes to an insoluble solid support, addresses these issues by enhancing their robustness and allowing for easy separation and reuse. nih.govnih.gov This technique has been successfully applied in various biocatalytic processes, including the synthesis of lipids and other specialty chemicals. nih.gov For diol synthesis, co-immobilized dehydrogenases and flavins have been used for the chemoenzymatic oxidation of 1,ω-diols, demonstrating how confining bio- and chemical catalysts on a solid support can enable efficient cascade reactions. researchgate.net
Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, avoiding the use of potentially toxic or expensive heavy metals. A prime example relevant to diol synthesis is the asymmetric dihydroxylation of alkenes. While traditionally reliant on osmium tetroxide, significant progress has been made in developing osmium-free methods using chiral organocatalysts, including polymeric chiral ligands and amine-based catalysts, to produce optically active vicinal diols. semanticscholar.orgthegoodscentscompany.com
Examples of Benign Catalytic Systems
| Catalyst Type | Application | Advantages | Reference |
|---|---|---|---|
| Immobilized Enzymes (e.g., Dehydrogenases) | Oxidation of diols | Enhanced stability, reusability, easy product separation. | nih.govresearchgate.net |
| Organocatalysts (e.g., Chiral Amines, Polymeric Ligands) | Asymmetric dihydroxylation of alkenes to form vicinal diols | Avoids toxic heavy metals (e.g., Osmium), enables synthesis of chiral products. | semanticscholar.orgthegoodscentscompany.com |
| Ruthenium Complexes | Isomerization of allyl ethers (related to alcohol synthesis) | High activity and selectivity in solvent-free conditions. | researchgate.net |
Waste Minimization and Atom Economy Studies
Green chemistry emphasizes not just the yield of a reaction but also the efficiency with which reactant atoms are incorporated into the final product. Two key metrics for evaluating this are Atom Economy (AE) and the Environmental Factor (E-Factor).
Atom Economy (AE): Introduced by Barry Trost, atom economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. scranton.edu % Atom Economy = (MW of desired product / Σ MW of all reactants) x 100
Addition reactions, such as the dihydroxylation of but-1-ene to form butane-1,2-diol, are ideal from an atom economy perspective, as all atoms from the reactants are incorporated into the product, resulting in a 100% theoretical AE. beilstein-journals.orgnih.gov In contrast, substitution and elimination reactions generate stoichiometric byproducts, leading to lower atom economies. For example, the synthesis of 1-bromobutane (B133212) from butan-1-ol using sodium bromide and sulfuric acid has a theoretical atom economy of only about 50%, as sodium bisulfate and water are formed as byproducts. beilstein-journals.org
Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor provides a more practical measure of a process's environmental impact by quantifying the actual amount of waste produced. mdpi.com E-Factor = Total mass of waste (kg) / Mass of product (kg)
The E-Factor accounts for everything that does not end up in the final product, including solvent losses, reaction byproducts, and leftover reactants. mdpi.comvcu.edu The ideal E-Factor is 0. Typical E-Factors vary significantly across different sectors of the chemical industry, from <5 for bulk chemicals to potentially >100 for pharmaceuticals. vcu.edu For processes like butanol production from biomass, minimizing the E-factor involves efficient downstream processing to recover the product from dilute aqueous solutions and valorizing byproducts. nih.govnih.gov
Environmental Fate and Degradation Research
Butan-1-ol: Butan-1-ol is considered to be readily biodegradable in both aquatic and terrestrial environments. beilstein-journals.org Its presence in surface waters can, however, lead to oxygen depletion due to the high rate of microbial consumption. beilstein-journals.org The aerobic degradation pathway for butan-1-ol is analogous to that of other short-chain alcohols. The process is initiated by alcohol dehydrogenase enzymes, which oxidize the primary alcohol group to an aldehyde (butyraldehyde). This is followed by further oxidation by aldehyde dehydrogenase to form the corresponding carboxylic acid (butyric acid). Butyric acid can then be activated to butyryl-CoA and enter the β-oxidation pathway, where it is broken down into acetyl-CoA, which subsequently enters the citric acid cycle for complete mineralization to CO₂ and H₂O.
Butane-1,2-diol: Butane-1,2-diol is also expected to be biodegradable. nih.gov While a complete, universally documented microbial degradation pathway is less established than for butan-1-ol, the initial steps have been elucidated. Studies have shown that various dehydrogenase enzymes, such as (2R, 3R)- and (2S, 3S)-butanediol dehydrogenases, can efficiently oxidize butane-1,2-diol to 1-hydroxy-2-butanone. nih.gov This enzymatic conversion represents a critical first step in its metabolism.
Based on the degradation pathways of analogous compounds like 1,2-propanediol and 1,4-butanediol (B3395766), a plausible subsequent pathway can be proposed. wikipedia.orgresearchgate.net Following the initial oxidation to 1-hydroxy-2-butanone, further oxidation could occur, potentially leading to the cleavage of the carbon chain. The resulting intermediates would then be channeled into central metabolic pathways, such as the citric acid cycle, for complete degradation. The metabolism of 1,4-butanediol in Pseudomonas putida, for instance, proceeds through oxidation to 4-hydroxybutyrate, which is then converted to succinate (B1194679) and enters the citric acid cycle. researchgate.net This suggests that microorganisms possess the enzymatic machinery to process diols into common metabolic intermediates.
Atmospheric Photochemical Degradation Studies
The primary removal process for Butane-1,2-diol and Butan-1-ol from the atmosphere is through their reaction with photochemically produced hydroxyl (OH) radicals. The rate of these reactions determines the atmospheric lifetime of the compounds, which in turn influences their potential for long-range transport and environmental impact.
Butan-1-ol: The atmospheric degradation of Butan-1-ol is initiated by the abstraction of a hydrogen atom by OH radicals. The rate constant for the reaction of OH radicals with Butan-1-ol has been the subject of several studies. At approximately 298 K, the rate coefficient is a key parameter for calculating the atmospheric lifetime. Vapour-phase 1-Butanol (B46404) is expected to be degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals; the half-life for this reaction in air is estimated to be 45 hours. santos.com
Butane-1,2-diol: For Butane-1,2-diol in the vapor phase, degradation is also primarily due to reaction with photochemically formed hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 25 hours. This relatively short lifetime suggests that Butane-1,2-diol is likely to be removed from the atmosphere near its emission sources.
The following table summarizes the available kinetic data for the reaction of these compounds with OH radicals.
| Compound | Atmospheric Oxidant | Rate Coefficient (cm³/molecule·s) | Estimated Atmospheric Half-life |
|---|---|---|---|
| Butan-1-ol | OH Radical | Not explicitly stated in provided search results | ~45 hours santos.com |
| Butane-1,2-diol | OH Radical | Not explicitly stated in provided search results | ~25 hours |
Environmental Distribution and Partitioning Behavior
The distribution of a chemical in the environment is governed by its physical and chemical properties, such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). These properties determine whether a substance will preferentially partition into air, water, soil, or biota.
Butan-1-ol: This compound is characterized by its high water solubility and a low octanol-water partition coefficient (log Kow of 1.0), indicating a low potential for bioaccumulation. santos.com Its Henry's Law constant suggests that it will volatilize from water and moist soil surfaces. santos.com In soil, Butan-1-ol is expected to have very high mobility. santos.com Furthermore, it is readily biodegradable, which is a significant factor in its environmental persistence. santos.comwho.int Biodegradation is expected to be an important fate process in aquatic environments. nih.gov
Butane-1,2-diol: As a glycol, Butane-1,2-diol is miscible with water in all proportions. nih.gov This high water solubility suggests that it will predominantly be found in the aqueous phase if released into the environment. While specific data on its partitioning behavior is limited, its properties suggest a low likelihood of significant adsorption to soil or sediment. Environmental effects of Butane-1,2-diol have been investigated, with no significant impacts found. nih.gov
The following interactive data table presents key physical and chemical properties that influence the environmental partitioning of Butane-1,2-diol and Butan-1-ol.
| Property | Butan-1-ol | Butane-1,2-diol |
|---|---|---|
| Water Solubility | 77 g/L who.int | Miscible nih.gov |
| log Kow (Octanol-Water Partition Coefficient) | 1.0 santos.com | -0.499 (estimated) |
| Vapor Pressure | 0.893 Pa·m³/mol (Henry's Law Constant) santos.com | 0.0501 mmHg @ 25 °C |
| Soil Adsorption Coefficient (Koc) | 10.01 L/kg (estimated from log Kow) santos.com | Data not available |
Life Cycle Assessment for Production Pathways of Butane-1,2-diol and Butan-1-ol
Life Cycle Assessment (LCA) is a methodology for assessing the environmental impacts associated with all the stages of a product's life, from raw material extraction through processing, manufacture, distribution, use, and disposal or recycling.
Butan-1-ol: LCAs for Butan-1-ol have been conducted for various production pathways, including both petrochemical routes and bio-based fermentation processes. The conventional production method is the oxo synthesis from propylene (B89431), a petrochemical. ipp.pt Alternative, bio-based routes often utilize Acetone-Butanol-Ethanol (ABE) fermentation with feedstocks such as corn, wheat straw, or sugarcane. ipp.ptresearchgate.net
Comparative LCA studies have shown that the environmental impact of Butan-1-ol production is highly dependent on the feedstock and the energy sources used in the process. ipp.pt For instance, ABE fermentation using corn as a substrate has been found to have a higher environmental impact compared to using wheat straw when allocation is based on mass. ipp.ptresearchgate.net The production of bio-based butanol from lignocellulosic materials, such as that from an integrated forest biorefinery, is being explored to improve its environmental footprint compared to gasoline. repec.org A life-cycle analysis of corn-derived bio-butanol showed benefits in energy use and reduced greenhouse gas emissions, though the results are sensitive to the treatment of co-products like acetone. energy.gov
Industrial and Non Clinical Technological Applications Research of Butane 1,2 Diol and Butan 1 Ol
Role as Chemical Building Blocks and Intermediates
Butane-1,2-diol and Butan-1-ol are pivotal starting materials and intermediates in the synthesis of a wide array of commercially important products. Their reactivity and molecular structure make them ideal for incorporation into larger, more complex molecules, driving advancements in polymer science, material properties, and specialty chemical development.
The utility of Butane-1,2-diol and Butan-1-ol as precursors in the manufacturing of polymers and resins is a cornerstone of their industrial significance. They are integral to the synthesis of various polymeric materials with tailored properties for diverse applications.
Butane-1,2-diol is a key component in the production of polyester (B1180765) resins. thegoodscentscompany.comwikipedia.org It reacts with dicarboxylic acids or their anhydrides to form polyester chains. chemcess.com Notably, it can be reacted with unsaturated dicarboxylic acids to produce unsaturated polyester resins. thegoodscentscompany.com The compound has also been patented for its use in polyester resin production. wikipedia.org Furthermore, Butane-1,2-diol serves as a chemical intermediate in the synthesis of polyurethanes. chemcess.comgoogle.com In the formation of polyurethanes, diols like Butane-1,2-diol are reacted with diisocyanates. chemcess.comacs.org
Butan-1-ol is extensively used in the synthesis of key monomers for polymer production. It is a critical intermediate for producing butyl acrylate (B77674) and butyl methacrylate, which are then polymerized to create a variety of polymers and resins. Butan-1-ol also finds application as a diluent or reactant in the manufacturing of urea-formaldehyde and melamine-formaldehyde resins. chemicalbook.com Additionally, it is used in the production of epoxy varnishes.
| Compound | Role in Polymer/Resin Production | Specific Polymers/Resins | Reference |
|---|---|---|---|
| Butane-1,2-diol | Precursor | Polyester resins, Unsaturated polyester resins, Polyurethanes | thegoodscentscompany.comwikipedia.orgchemcess.comgoogle.com |
| Butan-1-ol | Precursor/Reactant | Polymers from butyl acrylate and butyl methacrylate, Urea-formaldehyde resins, Melamine-formaldehyde resins, Epoxy varnishes | chemicalbook.com |
Plasticizers are essential additives that enhance the flexibility and durability of materials, particularly plastics. Both Butane-1,2-diol and Butan-1-ol are utilized in the synthesis of these vital compounds.
Research has shown that Butane-1,2-diol is used in the production of plasticizers. thegoodscentscompany.comwikipedia.org Polyesters derived from polybasic acids and polyhydric alcohols, including 1,2-butanediol (B146104), can function as plasticizers. google.com
The most significant application of Butan-1-ol in this context is in the manufacture of n-butyl plasticizers derived from phthalic acid, aliphatic dicarboxylic acids, and phosphoric acid. chemicalbook.com These plasticizers are widely incorporated into a vast range of plastic and rubber products. chemicalbook.com A prominent example is the synthesis of dibutyl phthalate, a common plasticizer, which is based on butyl esters. wikipedia.org The synthesis of various butyl esters serves as a primary route for the production of plasticizers.
| Compound | Role in Plasticizer Synthesis | Examples of Plasticizers | Reference |
|---|---|---|---|
| Butane-1,2-diol | Precursor | Polyester-based plasticizers | thegoodscentscompany.comwikipedia.orggoogle.com |
| Butan-1-ol | Precursor | Dibutyl phthalate, Butyl esters of aliphatic dicarboxylic acids, Butyl esters of phosphoric acid | chemicalbook.comwikipedia.org |
Beyond large-scale polymer and plasticizer production, Butane-1,2-diol and Butan-1-ol are valuable in the synthesis of advanced materials and specialty chemicals that serve niche but important industrial functions.
Butane-1,2-diol is a potential feedstock for the industrial production of α-ketobutyric acid, which is a precursor to certain amino acids. wikipedia.org It is also used as a raw material in the synthesis of 1,2-butanone aldehyde (ethylglyoxal), an important intermediate in the field of biochemistry. guidechem.com
Butan-1-ol serves as a precursor to n-butylamines. wikipedia.org Derivatives of n-butanol, such as butyl glycol ethers, n-butyl acrylate, and methacrylate, are significant in various applications. cognitivemarketresearch.com
Investigations into Solvent Properties for Specific Industrial Processes
The solvent properties of Butane-1,2-diol and Butan-1-ol are leveraged in numerous industrial processes, from the application of coatings to complex manufacturing operations. Their ability to dissolve a wide range of substances makes them highly valuable.
The performance of coatings and lacquers is heavily dependent on the solvent system used in their formulation. Butan-1-ol, in particular, is a well-established solvent in this sector.
There is limited specific information on the direct application of Butane-1,2-diol as a primary solvent in coatings and lacquers in the provided search results.
Butan-1-ol , however, is extensively used as a solvent in the paint and coatings industry. It is a popular solvent for nitrocellulose and is a major component in the production of varnishes. wikipedia.org Its moderate evaporation rate is beneficial as it helps to prevent surface defects during the drying of the film. specialchem.com Butan-1-ol is known to decrease the viscosity of non-polar resin systems, such as in alkyd paints. specialchem.com It is also used as a solvent in surface coatings, lacquers, and natural and synthetic resins. geeksforgeeks.org Furthermore, it serves as a raw material in the synthesis of butyl acetate, which is itself a widely used solvent in lacquers.
| Compound | Solvent Application | Specific Uses | Key Properties | Reference |
|---|---|---|---|---|
| Butan-1-ol | Primary Solvent | Paints, Varnishes, Lacquers, Surface Coatings, Nitrocellulose solutions, Alkyd paints | Moderate evaporation rate, Viscosity reduction in non-polar resin systems | wikipedia.orgspecialchem.comgeeksforgeeks.org |
The role of these compounds as solvents extends to various manufacturing processes beyond coatings, where their specific solvency characteristics are crucial for reaction control and product purity.
Butane-1,2-diol is utilized as a solvent in industrial processes. chemcess.com
Butan-1-ol is a versatile solvent in a multitude of manufacturing processes. wikipedia.org It is employed in the production of a variety of chemicals and serves as a feedstock in the manufacture of plastics. etradeasia.com Its ability to dissolve both polar and non-polar compounds makes it a versatile choice.
Extraction and Purification Media Research
Butan-1-ol serves as a versatile solvent in various extraction and purification processes due to its favorable physicochemical properties. Its utility in liquid-liquid extraction is a subject of considerable research, particularly in the recovery of biofuels from fermentation broths. In this context, butan-1-ol is investigated as an extractant for acetone-butanol-ethanol (ABE) fermentation products. Its partial miscibility with water and its ability to dissolve organic compounds make it an effective medium for separating butanol from the aqueous fermentation medium, thus concentrating the product and reducing the energy costs associated with distillation. researchgate.net
Furthermore, research has demonstrated the application of butan-1-ol in the extraction of bioactive compounds from natural sources. For instance, it is used in the liquid-liquid extraction of flavonoids from plant materials. ffhdj.com In the field of molecular biology, butan-1-ol is employed for the concentration of dilute solutions of nucleic acids. By extracting an aqueous solution containing DNA or RNA with butan-1-ol, water is partitioned into the organic phase, effectively reducing the volume of the aqueous phase and concentrating the nucleic acids. nih.gov Bio n-butanol is also highlighted as a powerful renewable extraction solvent that can be a favorable substitute for ethanol (B145695) in alcohol-based extractions, offering benefits such as lower water solubility, which can reduce the need for subsequent drying steps. perfumerflavorist.com
Butane-1,2-diol is primarily recognized for its role as a solvent, humectant, and viscosity-controlling agent, particularly in the cosmetics industry. thegoodscentscompany.com While it is an effective solvent for various cosmetic ingredients, its application as a primary medium for extraction and purification in industrial processes is less documented compared to butan-1-ol. Research on diol separations from fermentation broths is ongoing, with a focus on developing energy-efficient methods like membrane-assisted solvent extraction. energy.gov However, the specific use of Butane-1,2-diol as the extraction solvent in these processes is not a primary focus in the available research.
Biofuel Research and Development
Butan-1-ol has emerged as a promising renewable fuel component and a viable alternative to gasoline. Produced from biomass, it is considered a second-generation biofuel. wikipedia.org Its properties are more similar to gasoline than ethanol, which allows it to be used in existing gasoline engines without significant modifications. wikipedia.orgnih.gov One of the key advantages of butan-1-ol is its higher energy density compared to ethanol, meaning it provides more energy per unit volume. nih.govnih.gov
Research has shown that butan-1-ol can be blended with gasoline in any ratio, and it can also be used in its pure form. nih.gov It is less corrosive than ethanol and has a lower vapor pressure, which makes it safer to handle and transport through existing pipelines. wikipedia.orgnih.gov Furthermore, butan-1-ol exhibits better tolerance to water contamination in fuel blends, reducing the risk of phase separation. wikipedia.org The addition of butan-1-ol to biodiesel has been found to improve fuel properties, such as viscosity and pour point. sae.org
Numerous studies have compared the fuel properties and performance of butan-1-ol with other biofuels, most notably ethanol. While ethanol has a higher octane (B31449) rating, which is a measure of a fuel's resistance to knocking, butan-1-ol's octane number is closer to that of gasoline. psecommunity.orgleadersinenergy.org
A significant advantage of butan-1-ol over ethanol is its higher energy content. Butan-1-ol has an energy density that is about 25% higher than that of ethanol and is closer to that of gasoline. nih.govnih.gov This results in better fuel economy for vehicles running on butan-1-ol blends compared to ethanol blends. psecommunity.org Another critical difference lies in their miscibility with water and gasoline. Butan-1-ol is less hygroscopic (less likely to absorb water) and has better miscibility with gasoline, which allows for higher blend ratios without the risk of phase separation. nih.gov
The heat of vaporization of butan-1-ol is lower than that of ethanol, which can improve cold start performance in engines. wikipedia.org However, the lower Reid Vapor Pressure (RVP) of butan-1-ol, while making it safer, can also contribute to challenges in cold engine starts. leadersinenergy.org
| Property | Butan-1-ol | Ethanol | Gasoline |
| Chemical Formula | C4H9OH | C2H5OH | C4-C12 |
| Energy Density (MJ/L) | 29.2 nih.gov | 21.2 epa.gov | 32.5 epa.gov |
| Research Octane Number (RON) | 94-96 nih.gov | 108 psecommunity.org | 91-99 |
| Oxygen Content (wt%) | 21.6 epa.gov | 34.7 epa.gov | ~0 |
| Reid Vapor Pressure (RVP) (psi) | 0.48-0.77 leadersinenergy.org | 2.32 leadersinenergy.org | 7.8-15 |
| Heat of Vaporization (kJ/kg) | 375 psecommunity.org | 841 psecommunity.org | ~350 |
| Solubility in Water | Low | High | Very Low |
Applications in Flavor and Fragrance Chemistry as Chemical Agents
Butan-1-ol is utilized in the flavor and fragrance industry due to its characteristic odor and its properties as a solvent. It possesses a slightly sweet, but also harsh, alcoholic odor. giasutamtaiduc.com Due to its relatively low toxicity and distinct aroma, it is used in the formulation of artificial fruit flavors. giasutamtaiduc.com It serves as a precursor in the synthesis of various esters, such as butyl acetate, which are widely used as flavoring agents in food products. wikipedia.org
In contrast, Butane-1,2-diol is not recommended for use in flavor or fragrance applications. thegoodscentscompany.com Its primary applications are in the cosmetics and personal care industry as a humectant, solvent, and skin-conditioning agent, where its sensory properties are not the primary reason for its inclusion. thegoodscentscompany.com
Research into Production of Industrial Raw Materials via Butan-1-ol Upgrading
Significant research has been directed towards the catalytic upgrading of butan-1-ol to produce a range of valuable industrial raw materials and advanced biofuels. This process typically involves the conversion of butan-1-ol, often as part of an ABE fermentation mixture, into longer-chain hydrocarbons that are suitable for use as gasoline, diesel, or jet fuel. mdpi.com
One of the primary routes for upgrading butan-1-ol is through dehydration to produce butenes. These butenes can then be further processed through oligomerization to create longer-chain hydrocarbons in the gasoline and diesel range. researchgate.net Various catalysts, including zeolites like HZSM-5, have been investigated for their effectiveness in this conversion process. researchgate.net
Research has also focused on the direct conversion of butan-1-ol and other biomass-derived alcohols into higher alcohols and other chemical intermediates. For example, the Guerbet reaction can be used to convert ethanol into butan-1-ol, and similar catalytic strategies can be applied to upgrade butan-1-ol to even longer-chain alcohols. researchgate.net Supported metal catalysts are being explored to facilitate these conversions under milder conditions. Furthermore, butan-1-ol can be a precursor for the synthesis of various chemicals, including plasticizers, detergents, and pharmaceuticals, thereby positioning it as a key platform chemical in a bio-based economy. giasutamtaiduc.comwikipedia.org The conversion of butyric acid, which can be produced efficiently through fermentation, to butan-1-ol is another area of active research, with studies focusing on hydrogenation and esterification pathways. nih.govnih.govsemanticscholar.org
Q & A
Basic: What experimental methods are recommended for synthesizing butane-1,2-diol derivatives with enhanced antioxidant properties?
Answer:
Butane-1,2-diol derivatives, such as 6,6'-(butane-1,1-diyl)bis(4-methylbenzene-1,2-diol) (BMB), can be synthesized via acid-catalyzed condensation reactions . For example, BMB was produced by reacting 4-methylcatechol (HPC) with butyraldehyde in the presence of an acid catalyst. The reaction efficiency depends on:
- Catalyst choice (e.g., sulfuric acid for proton donation).
- Molar ratios of reactants (optimized to minimize side products).
- Temperature control (moderate heating to accelerate kinetics without degrading reactants).
Antioxidant activity is evaluated using Rancimat and deep frying tests for lipid peroxidation inhibition and DPPH radical scavenging assays for free radical neutralization. BMB outperformed TBHQ in thermal stability but showed lower DPPH activity than HPC due to steric hindrance .
Advanced: How do solvent parameters (e.g., polarity, H-bonding) of butane-1,2-diol influence solvolysis reaction mechanisms?
Answer:
Butane-1,2-diol’s solvent effects are quantified using empirical parameters:
- DI (dipolarity/polarizability) : Measured via refractive index.
- ES (electrophilic solvation) : Determined via solvatochromic shifts.
- α1 (H-bond donor acidity) and β1 (H-bond acceptor basicity) : Assessed using solvatomagnetic or theoretical methods.
These parameters reveal that butane-1,2-diol’s high H-bonding capacity stabilizes transition states in solvolysis, particularly in SN1 reactions where polar intermediates form. For example, its β1 value enhances nucleophilicity in reactions involving anionic intermediates. Comparative studies with propane-1,2-diol show that longer carbon chains in diols reduce polarity but increase steric effects .
Basic: What analytical techniques are suitable for quantifying butan-1-ol and its deuterated derivatives in metabolic studies?
Answer:
Gas chromatography (GC) with mass spectrometry (MS) is preferred for quantifying butan-1-ol and its isotopologues (e.g., sec-butanol-d9). Key considerations include:
- Internal standards : Butane-1,4-diol is used to normalize retention time variability.
- Derivatization : Silylation or acylation to improve volatility for GC separation.
- Deuterated analogs : Isotopic purity (e.g., 99 atom% D) ensures accurate tracing in metabolic flux studies .
Advanced: How can isotopic labeling of butan-1-ol (e.g., butanol-1,1-d2) clarify reaction mechanisms in enzymatic studies?
Answer:
Deuterated butan-1-ol derivatives (e.g., butanol-1,1-d2) enable kinetic isotope effect (KIE) analysis to probe enzymatic mechanisms:
- Primary KIE : Distinguishes between proton transfer (C-H bond cleavage) and non-bond-breaking steps.
- Secondary KIE : Reveals conformational changes during substrate binding.
For example, deuterium substitution at the hydroxyl-bearing carbon in butan-1-ol slows alcohol dehydrogenase activity, indicating rate-limiting hydride transfer steps .
Data Contradiction: Why is butane-1,2-diol absent in post-mortem volatile profiles despite being a known amino acid degradation product?
Answer:
Contradictions arise from:
- Microbial metabolism : Butane-1,2-diol may be rapidly consumed by bacteria during decay, leaving undetectable traces.
- Analytical limitations : Standard GC-MS methods may lack sensitivity for low-concentration diols. Alternative techniques like HS-SPME (headspace solid-phase microextraction) with polar fiber coatings could improve detection .
Basic: What safety protocols are critical when handling tin-containing butan-1-ol derivatives (e.g., 4-[butyl(dichloro)stannyl]butan-1-ol)?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile organotin compounds.
- Incompatibility management : Isolate from strong acids/oxidizers to prevent violent reactions.
- First aid : Immediate irrigation for skin/eye contact and medical consultation for ingestion .
Advanced: How do structural modifications (e.g., branching, hydroxyl positioning) in butane-1,2-diol analogs affect their cryoprotective efficacy?
Answer:
Vitrification efficiency correlates with hydroxyl group spatial arrangement:
- 1,2-diols (vicinal diols) form stronger H-bonds with water, reducing ice nucleation.
- Branching (e.g., 2,3-butanediol) lowers glass transition temperatures (Tg), enabling slower cooling rates.
Studies using differential scanning calorimetry (DSC) show that 1,2-butanediol achieves 80% vitrification at 30% w/w concentration, outperforming 1,3- and 1,4-isomers .
Data Comparison: Antioxidant Activity of Butane-1,2-diol Derivatives
| Compound | DPPH IC50 (µM) | Rancimat Induction Time (h) | Thermal Stability (°C) |
|---|---|---|---|
| BMB | 12.4 | 18.7 | 220 |
| TBHQ | 15.8 | 14.2 | 180 |
| HPC (parent) | 8.9 | N/A | 160 |
Data adapted from
Basic: What solvent systems optimize the separation of butane-1,2-diol isomers in chromatographic analysis?
Answer:
- HPLC : Use a polar stationary phase (e.g., Zorbax NH2) with acetonitrile/water (80:20) mobile phase.
- GC : Derivatize with BSTFA to enhance volatility. A DB-5MS column resolves 1,2- and 1,3-diols within 15 minutes .
Advanced: How do computational models predict the reactivity of butan-1-ol in radical-mediated oxidation reactions?
Answer:
DFT (Density Functional Theory) calculations at the B3LYP/6-311++G(d,p) level reveal:
- C-H bond dissociation energies (BDE) : Tertiary C-H in butan-1-ol has lower BDE (∼390 kJ/mol), favoring radical formation.
- Transition state geometries : Hydroxyl group stabilizes peroxyl radicals via H-bonding, accelerating autoxidation.
Experimental validation via EPR spectroscopy confirms radical intermediates predicted by models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
